N-(triphenylphosphoranylidene)methanamine hydrobromide
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Overview
Description
N-(triphenylphosphoranylidene)methanamine hydrobromide: is a chemical compound that belongs to the class of phosphoranylidene derivatives It is characterized by the presence of a triphenylphosphoranylidene group attached to a methanamine moiety, with a hydrobromide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(triphenylphosphoranylidene)methanamine hydrobromide typically involves the reaction of triphenylphosphine with a suitable methanamine derivative under controlled conditions. One common method involves the use of a Grignard reagent to form the triphenylphosphoranylidene intermediate, which is then reacted with methanamine to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(triphenylphosphoranylidene)methanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different phosphine derivatives.
Substitution: The triphenylphosphoranylidene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphoranylidene compounds .
Scientific Research Applications
Chemistry: N-(triphenylphosphoranylidene)methanamine hydrobromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also employed in the synthesis of heterocyclic compounds and as a catalyst in various chemical reactions .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(triphenylphosphoranylidene)methanamine hydrobromide involves its interaction with various molecular targets. The triphenylphosphoranylidene group can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, the compound can form coordination complexes with metal ions, influencing catalytic processes and enzyme activities .
Comparison with Similar Compounds
- N-(triphenylphosphoranylidene)aniline
- (Phenylimino)triphenylphosphorane
- Tetraphenylphosphinimine
- Triphenylphosphine phenylimide
Uniqueness: N-(triphenylphosphoranylidene)methanamine hydrobromide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other phosphoranylidene derivatives. Its ability to form stable complexes and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
methylimino(triphenyl)-λ5-phosphane;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18NP.BrH/c1-20-21(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZMTDFLBPMYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrNP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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